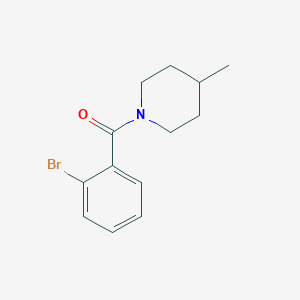

1-(2-bromobenzoyl)-4-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis routes for 1-(2-bromobenzoyl)-4-methylpiperidine are not directly available, related research indicates typical synthetic methods that could apply. Compounds with similar structures often involve halogenation, amide formation, and the use of specific catalysts or conditions to achieve the desired molecular architecture. For example, the synthesis of related piperidine derivatives involves sequential steps, including bromination, nucleophilic substitution, and the use of bases to facilitate ring closure or functional group transformation (Aziz‐ur‐Rehman et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds reveals significant insights into their geometry, electronic distribution, and potential intermolecular interactions. X-ray diffraction and NMR spectroscopy are common tools for elucidating these structures, providing details on bond lengths, angles, and the overall three-dimensional conformation. Such analysis aids in understanding the reactivity and binding capabilities of the compound (K. Thanigaimani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often highlight their reactivity towards nucleophiles, electrophiles, and their potential in forming cocrystals with other molecules. These reactions are crucial for developing new materials, pharmaceuticals, and understanding their mechanisms at a molecular level. For instance, the formation of cocrystals and their stabilization through hydrogen bonding interactions is a key area of interest in supramolecular chemistry (S. Varughese & V. Pedireddi, 2006).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystalline structure, are pivotal for applications in material science and pharmaceutical formulation. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable data on thermal stability and phase transitions, essential for processing and application development (J. Ribet et al., 2005).

Chemical Properties Analysis

Investigating the chemical properties, including acidity/basicity, reactivity patterns, and stability under various conditions, helps in predicting the behavior of the compound in biological systems or in reaction with other chemicals. Spectroscopic methods like IR, NMR, and mass spectrometry are instrumental in these analyses, offering insights into the electronic structure and molecular interactions (Diwaker et al., 2015).

Applications De Recherche Scientifique

Organic Synthesis and Chemical Characterization

1-(2-bromobenzoyl)-4-methylpiperidine derivatives have been extensively studied for their chemical synthesis and characterization. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds due to their reactive functionalities. For instance, derivatives synthesized from aralkyl/aryl carboxylic acids through a series of steps including heterocyclic nucleophiles and electrophiles, exhibit significant antibacterial activity (Aziz‐ur‐Rehman et al., 2017). Furthermore, studies on cocrystals involving derivatives of this compound have contributed to understanding the structural and spectroscopic properties of these compounds (K. Thanigaimani et al., 2016).

Antibacterial Evaluation

Several studies have demonstrated the antibacterial properties of this compound derivatives. For example, sulfamoyl and piperidine functionalities integrated into compounds have been found to exhibit valuable antibacterial results against various strains, highlighting their potential in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound derivatives are utilized in the formation of cocrystals and supramolecular assemblies. These studies shed light on the intermolecular interactions, such as hydrogen bonding, which play a crucial role in the stability and properties of the formed cocrystals. Such research provides insights into the design of new materials with tailored properties (K. Thanigaimani et al., 2016).

Pharmacological Screening

The pharmacological behavior of this compound derivatives, particularly regarding their antibacterial and enzyme inhibitory activities, has been a subject of interest. These compounds have shown notable efficiency against both gram-positive and gram-negative bacterial strains, as well as against enzymes like acetylcholinesterase and butyrylcholinesterase. This highlights their potential in developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2017).

Propriétés

IUPAC Name |

(2-bromophenyl)-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNVHJVCNUOCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)

![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)

![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)

![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)

![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)

![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)